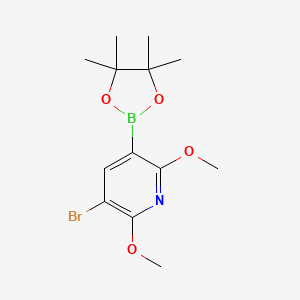
N-(4-ethyloxolan-3-yl)-N-methylacetamide, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethyloxolan-3-yl)-N-methylacetamide is a chemical compound that exists as a mixture of diastereomers. This compound has gained significant attention in various fields of research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various synthetic routes, including the reaction of 4-ethyloxolan-3-one with methylamine and acetic anhydride under specific reaction conditions. The reaction typically involves heating the reactants in a suitable solvent, such as dichloromethane, to facilitate the formation of the desired product.
Industrial Production Methods: : In an industrial setting, the production of N-(4-ethyloxolan-3-yl)-N-methylacetamide may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: : N-(4-ethyloxolan-3-yl)-N-methylacetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles such as halides for substitution reactions.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-(4-ethyloxolan-3-yl)-N-methylacetamide has diverse applications in scientific research, including:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : It has potential biological activity and is studied for its effects on biological systems.
Medicine: : The compound is investigated for its therapeutic potential in treating various diseases.
Industry: : It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-ethyloxolan-3-yl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
N-(4-ethyloxolan-3-yl)-N-methylacetamide can be compared with other similar compounds, such as N-(3-ethyloxolan-4-yl)-N-methylacetamide and N-(2-ethyloxolan-3-yl)-N-methylacetamide. These compounds share structural similarities but may exhibit different biological activities and properties.
Properties
CAS No. |
2002067-99-2 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



